molecular formula C10H17N3 B13327925 1-[(1-Methylcyclopentyl)methyl]-1H-imidazol-2-amine

1-[(1-Methylcyclopentyl)methyl]-1H-imidazol-2-amine

Cat. No.: B13327925
M. Wt: 179.26 g/mol
InChI Key: BDBRRLCRBHVUBU-UHFFFAOYSA-N
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Description

1-[(1-Methylcyclopentyl)methyl]-1H-imidazol-2-amine is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Methylcyclopentyl)methyl]-1H-imidazol-2-amine typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole . The reaction conditions are mild and can include a variety of functional groups such as aryl halides, aromatic, and saturated heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Methylcyclopentyl)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives.

Scientific Research Applications

1-[(1-Methylcyclopentyl)methyl]-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(1-Methylcyclopentyl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1-Methylcyclopentyl)methyl]-1H-imidazol-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

1-[(1-Methylcyclopentyl)methyl]-1H-imidazol-2-amine is a compound with significant potential in medicinal chemistry due to its unique structural features, which allow it to interact with various biological targets. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an imidazole ring, which is known for its biological activity. The presence of the methylcyclopentyl group enhances its lipophilicity, potentially improving its bioavailability.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus modulating their activity. For instance, studies on related imidazole derivatives have shown significant inhibition of monoamine oxidase (MAO) enzymes, which are crucial in neurotransmitter metabolism .
  • Receptor Interaction : Its structure allows for interaction with various receptors, potentially leading to therapeutic effects in conditions such as hypertension and neurological disorders.

Antimicrobial Activity

Research indicates that imidazole derivatives possess antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against a range of bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Anticancer Properties

Imidazole derivatives are also being explored for their anticancer potential. Studies have demonstrated that certain imidazole compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation .

Neuroprotective Effects

Given the role of MAO in neurodegenerative diseases, compounds that inhibit this enzyme can provide neuroprotective effects. Research has shown that imidazole derivatives can exhibit selective inhibition of MAO-A and MAO-B, which are linked to mood regulation and neuroprotection .

Study on MAO Inhibition

A study focusing on imidazole derivatives evaluated their inhibitory effects on human MAO enzymes. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent inhibitory activity. This suggests that this compound may similarly affect MAO activity .

Antimicrobial Efficacy

In another study assessing the antimicrobial properties of related compounds, it was found that imidazole derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the imidazole ring could enhance antimicrobial efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityIC50 Values (μM)
1-MethylimidazoleImidazole derivativeMAO inhibition12.44
1-[2-(Pyridin-3-YL)ethyl]-1H-triazoleTriazole derivativeAntimicrobial and anticancer0.342
1-[Methylcyclopentyl]imidazoleImidazole derivativeNeuroprotective and antimicrobialTBD

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

1-[(1-methylcyclopentyl)methyl]imidazol-2-amine

InChI

InChI=1S/C10H17N3/c1-10(4-2-3-5-10)8-13-7-6-12-9(13)11/h6-7H,2-5,8H2,1H3,(H2,11,12)

InChI Key

BDBRRLCRBHVUBU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)CN2C=CN=C2N

Origin of Product

United States

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